2-methyl-2-(pyridin-4-yl)butan-1-amine 2-methyl-2-(pyridin-4-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.: 1506462-48-1
VCID: VC11593328
InChI: InChI=1S/C10H16N2/c1-3-10(2,8-11)9-4-6-12-7-5-9/h4-7H,3,8,11H2,1-2H3
SMILES:
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

2-methyl-2-(pyridin-4-yl)butan-1-amine

CAS No.: 1506462-48-1

Cat. No.: VC11593328

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-methyl-2-(pyridin-4-yl)butan-1-amine - 1506462-48-1

Specification

CAS No. 1506462-48-1
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name 2-methyl-2-pyridin-4-ylbutan-1-amine
Standard InChI InChI=1S/C10H16N2/c1-3-10(2,8-11)9-4-6-12-7-5-9/h4-7H,3,8,11H2,1-2H3
Standard InChI Key ISOHTTPMGOAWFY-UHFFFAOYSA-N
Canonical SMILES CCC(C)(CN)C1=CC=NC=C1

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises a pyridin-4-yl group (aromatic ring with nitrogen at the 4-position) attached to a 2-methylbutan-1-amine chain. Key features include:

  • Branched aliphatic chain: A four-carbon backbone with a methyl group at the second carbon and a primary amine at the terminal position.

  • Pyridine ring: Provides aromaticity and potential hydrogen-bonding capabilities via the lone electron pair on nitrogen .

The SMILES notation CCC(C)(CN)C1=CC=NC=C1\text{CCC(C)(CN)C1=CC=NC=C1} and InChIKey ISOHTTPMGOAWFY-UHFFFAOYSA-N\text{ISOHTTPMGOAWFY-UHFFFAOYSA-N} confirm this configuration .

Table 1: Structural and Predicted Physicochemical Properties

PropertyValue/Description
Molecular formulaC10H16N2\text{C}_{10}\text{H}_{16}\text{N}_2
Molecular weight192.30 g/mol
Predicted CCS (Ų) [M+H]+137.6
SMILESCCC(C)(CN)C1=CC=NC=C1
AromaticityPyridine ring (6π electrons)

Synthesis and Analytical Characterization

Analytical Data

Mass spectrometry: Predicted adducts include [M+H]+ at m/z 165.13863 and [M+Na]+ at m/z 187.12057, with collision cross-sections aiding in structural confirmation .
Nuclear Magnetic Resonance (NMR): Expected signals include:

  • Pyridine protons: δ 8.5–7.5 ppm (aromatic region).

  • Aliphatic protons: δ 2.5–1.0 ppm (methyl and methylene groups) .

Biological Activity and Research Applications

Table 2: Research Applications of Pyridine-Amines

Application AreaMechanism of Action
Antiviral researchInhibition of viral replication machinery
Fluorescent probesChelation of metal ions for imaging
Enzyme modulationAllosteric regulation of catalytic sites

Comparative Analysis with Structural Analogs

Key Differentiators

2-Methyl-2-(pyridin-4-yl)butan-1-amine distinguishes itself from related compounds through:

  • Branched topology: Enhances steric hindrance compared to linear analogs like 4-pyridinylbutanamine.

  • Amine positioning: The terminal primary amine may improve solubility and hydrogen-bonding capacity versus tertiary amines .

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